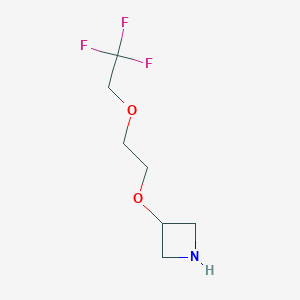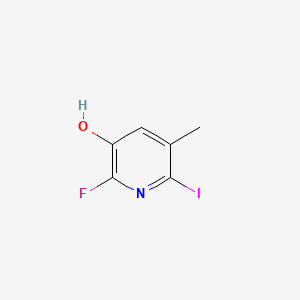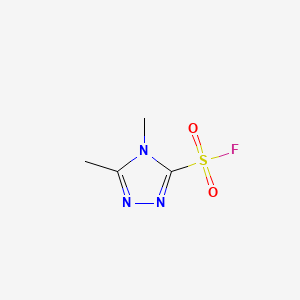
dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of trifluoromethanesulfonyl fluoride as the sulfonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Bases like triethylamine or pyridine.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
科学研究应用
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme function and for developing enzyme inhibitors as potential drugs .
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms.
Sulfonyl Chlorides: Similar in reactivity but contain a chlorine atom instead of a fluoride.
Sulfonamides: Derived from sulfonyl fluorides by substitution with amines.
Uniqueness
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride is unique due to its combination of the triazole ring and the sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in chemical biology and medicinal chemistry .
属性
分子式 |
C4H6FN3O2S |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
4,5-dimethyl-1,2,4-triazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H6FN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3 |
InChI 键 |
LRVGLQPCSXEEFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1C)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


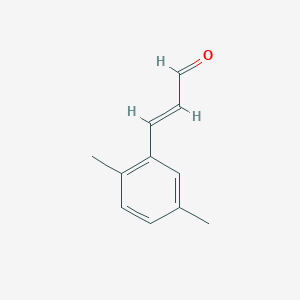
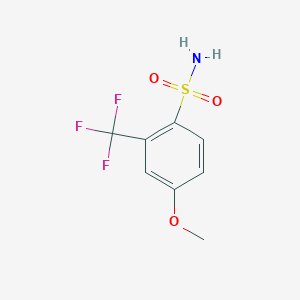
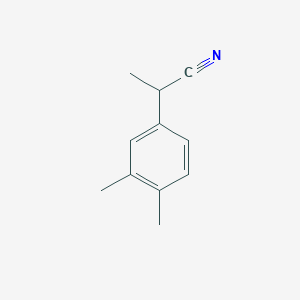
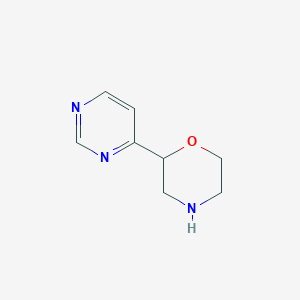
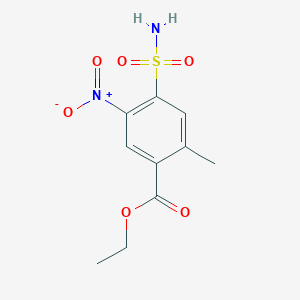
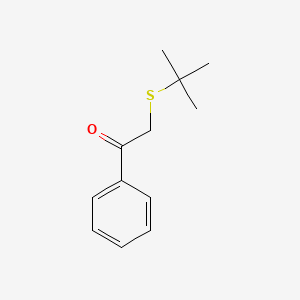
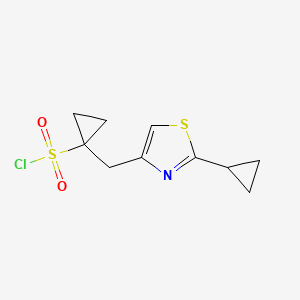
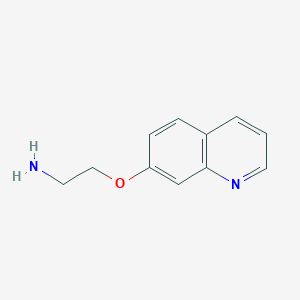
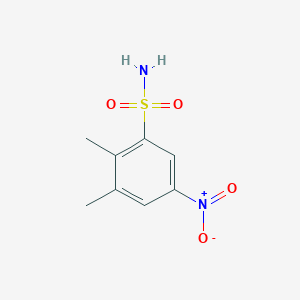
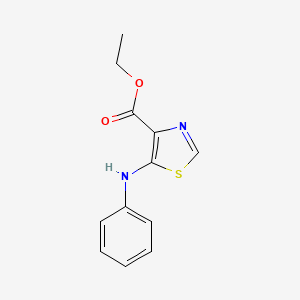
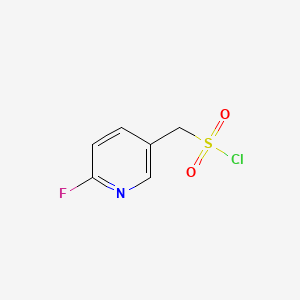
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
